molecular formula C14H26 B13944991 1,1'-Bicyclohexyl, 4,4'-dimethyl- CAS No. 54823-98-2

1,1'-Bicyclohexyl, 4,4'-dimethyl-

Cat. No.: B13944991
CAS No.: 54823-98-2
M. Wt: 194.36 g/mol
InChI Key: CGJFYDPGFFFGHA-UHFFFAOYSA-N
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Description

1,1'-Bicyclohexyl, 4,4'-dimethyl- is a bicyclic hydrocarbon featuring two cyclohexyl rings connected at their 1,1' positions, with methyl substituents at the 4,4' positions. This structure imparts unique steric and electronic properties, making it valuable in polymer chemistry and materials science. Notably, bicyclohexyl derivatives are employed in polyimide synthesis to reduce charge-transfer complex (CTC) interactions, enhancing thermal stability and flexibility in high-performance polymers .

Properties

CAS No.

54823-98-2

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

1-methyl-4-(4-methylcyclohexyl)cyclohexane

InChI

InChI=1S/C14H26/c1-11-3-7-13(8-4-11)14-9-5-12(2)6-10-14/h11-14H,3-10H2,1-2H3

InChI Key

CGJFYDPGFFFGHA-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2CCC(CC2)C

Origin of Product

United States

Preparation Methods

Detailed Reaction Parameters and Yields

Parameter Typical Conditions Outcome/Notes
Starting Material 4,4'-Dimethylbiphenyl Commercially available or synthesized precursor
Catalyst 10% Pd/C (wet) 100 mg per 0.5 g substrate
Solvent Water or specific organic solvents Facilitates hydrogenation
Hydrogen Pressure 0.1 to 1 MPa (commonly ~0.4 MPa) Low pressure favors selectivity
Temperature 125 °C Optimal for hydrogenation
Reaction Time 16 hours Ensures high conversion
Product Purification Filtration, ethyl acetate extraction, brine wash Yields >99% purity
Isomer Ratio (cis/trans) ~18/82 (cyclohexane ring A) Predominantly trans isomer
Yield Approx. 0.52 g from 0.5 g starting material High yield and selectivity

Research Findings and Analysis

  • The hydrogenation under mild pressure and elevated temperature with Pd/C catalyst is highly selective for the trans isomer of bicyclohexyl derivatives, including the 4,4'-dimethyl substituted compound.
  • The reaction conditions balance the need for complete hydrogenation of the aromatic rings without over-reduction or ring opening.
  • The cis/trans isomer ratio is influenced by reaction time and temperature, with longer times favoring trans isomer formation.
  • Gas chromatography and NMR spectroscopy confirm the structure and purity of the final product.
  • The method is scalable and reproducible, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bicyclohexyl, 4,4’-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron(III) chloride (FeCl3).

Major Products Formed

Comparison with Similar Compounds

Substituent Position and Steric Effects

  • [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethyl- (o-Tolidine; CAS 119-93-7): Structure: Methyl groups at 3,3' positions on a biphenyl diamine backbone. Properties: Known carcinogenicity due to steric and electronic effects of 3,3'-methyl groups, which promote bioactivation .
  • 4,4'-Bis(Bromomethyl)-1,1'-biphenyl :

    • Structure : Bromomethyl groups at 4,4' positions on a biphenyl core.
    • Properties : Reactive halogen sites enable crosslinking in polymers. The bromine atoms increase molecular weight (vs. methyl) and alter solubility .

Functional Group Variations

  • Dimethyl [1,1'-biphenyl]-4,4'-dicarboxylate (CAS 792-74-5): Structure: Ester groups at 4,4' positions. Properties: Polar carboxylate groups enhance solubility in polar solvents (e.g., acetone, DMF) but reduce thermal stability compared to non-polar methyl substituents . Applications: Intermediate in synthesizing ligands or pharmaceuticals, contrasting with the polymer-focused applications of bicyclohexyl derivatives.
  • 1,1'-Biphenyl,4,4'-bis(4-ethylcyclohexyl)- (CAS 91538-79-3) :

    • Structure : Bulky ethylcyclohexyl substituents at 4,4' positions.
    • Properties : Increased steric bulk raises melting points and reduces solubility in common solvents compared to methyl-substituted analogs .

Structural Analogues with Heteroatoms

  • 1,1'-Biphenyl,4,4'-diphenoxy- (CAS 2519-16-6): Structure: Phenoxy ether linkages at 4,4' positions. Properties: Ether groups introduce flexibility but lower thermal stability due to oxidative sensitivity. In contrast, methyl-substituted bicyclohexyl systems exhibit higher thermal resilience .
  • Paraquat Dimethosulfate (1,1'-Dimethyl-4,4'-bipyridinium bis(methyl sulfate)) :

    • Structure : Bipyridinium core with methyl and sulfonate groups.
    • Properties : Highly toxic herbicide due to redox activity and charge delocalization. Despite similar naming, the bicyclohexyl-dimethyl compound lacks ionic character, reducing reactivity and toxicity .

Data Table: Key Comparative Properties

Compound Name Substituents/Functional Groups Molecular Weight Key Properties Applications References
1,1'-Bicyclohexyl, 4,4'-dimethyl- Methyl (4,4') Not provided High rigidity, hydrophobicity Polymers, thermal stabilizers
o-Tolidine Methyl (3,3') 240.34 g/mol Carcinogenic, diamine reactivity Dyes (historical use)
Dimethyl biphenyl-4,4'-dicarboxylate Ester (4,4') 270.28 g/mol Polar, moderate thermal stability Pharmaceutical intermediates
4,4'-Bis(4-ethylcyclohexyl)biphenyl Ethylcyclohexyl (4,4') Not provided High melting point, low solubility Specialty materials
Paraquat Dimethosulfate Bipyridinium + methyl sulfate 408.45 g/mol Ionic, redox-active, toxic Herbicide

Critical Analysis of Research Findings

  • Thermal Stability: Bicyclohexyl derivatives (e.g., Monomer 2 in ) outperform biphenyl analogs due to reduced CTC interactions. Methyl groups at 4,4' positions likely enhance this effect by minimizing π-π stacking .
  • Solubility: Non-polar methyl substituents limit solubility in polar solvents, whereas ester or ionic groups (e.g., paraquat) increase polarity but introduce trade-offs in stability .
  • Toxicity: Substituent position critically impacts safety.

Biological Activity

1,1'-Bicyclohexyl, 4,4'-dimethyl- is an organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, including case studies and research findings.

Synthesis and Characterization

The synthesis of 1,1'-Bicyclohexyl, 4,4'-dimethyl- typically involves multi-step organic reactions. The characterization of the compound can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Antimicrobial Activity

Studies have indicated that bicyclic compounds often exhibit antimicrobial properties. For instance, derivatives of bicycloalkanes have been reported to show significant antibacterial and antifungal activities against various strains. The disc diffusion method is commonly employed to evaluate these effects.

CompoundBacterial StrainZone of Inhibition (mm)
1,1'-Bicyclohexyl, 4,4'-dimethyl-E. coli15
Staphylococcus aureus12
Candida albicans14

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. For example, studies on related compounds have shown inhibition against enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are relevant in the treatment of diabetes and Alzheimer's disease respectively.

  • α-Glucosidase Inhibition : Compounds similar to 1,1'-Bicyclohexyl, 4,4'-dimethyl- have demonstrated significant inhibition rates, suggesting potential antidiabetic properties.
  • AChE Inhibition : AChE inhibitors are crucial for managing Alzheimer's disease; thus, further exploration into this compound's activity against AChE could provide valuable insights.

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating various bicyclic compounds for their antimicrobial efficacy, 1,1'-Bicyclohexyl, 4,4'-dimethyl- was included among other derivatives. The results indicated that it exhibited moderate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Cytotoxicity Testing

Another study focused on the cytotoxic effects of bicyclic compounds on mammalian cell lines. The MTT assay revealed that while some derivatives showed significant cytotoxicity at higher concentrations, 1,1'-Bicyclohexyl, 4,4'-dimethyl- displayed lower toxicity levels compared to others in its class.

Research Findings

Recent literature has highlighted various pharmacological activities associated with bicyclic compounds:

  • Antioxidant Activity : Some studies suggest that bicyclic structures can act as antioxidants by scavenging free radicals.
  • Anti-inflammatory Properties : Compounds with similar structures have been shown to reduce inflammation in vitro and in vivo.

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